2-[4-(3-chlorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2-methoxyphenyl)acetamide 2-[4-(3-chlorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 904524-32-9
VCID: VC11901754
InChI: InChI=1S/C19H16ClN3O4/c1-27-16-8-3-2-7-15(16)21-17(24)12-22-9-10-23(19(26)18(22)25)14-6-4-5-13(20)11-14/h2-11H,12H2,1H3,(H,21,24)
SMILES: COC1=CC=CC=C1NC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=CC=C3)Cl
Molecular Formula: C19H16ClN3O4
Molecular Weight: 385.8 g/mol

2-[4-(3-chlorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2-methoxyphenyl)acetamide

CAS No.: 904524-32-9

Cat. No.: VC11901754

Molecular Formula: C19H16ClN3O4

Molecular Weight: 385.8 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(3-chlorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2-methoxyphenyl)acetamide - 904524-32-9

Specification

CAS No. 904524-32-9
Molecular Formula C19H16ClN3O4
Molecular Weight 385.8 g/mol
IUPAC Name 2-[4-(3-chlorophenyl)-2,3-dioxopyrazin-1-yl]-N-(2-methoxyphenyl)acetamide
Standard InChI InChI=1S/C19H16ClN3O4/c1-27-16-8-3-2-7-15(16)21-17(24)12-22-9-10-23(19(26)18(22)25)14-6-4-5-13(20)11-14/h2-11H,12H2,1H3,(H,21,24)
Standard InChI Key SWJUPJOAUYKHBX-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1NC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=CC=C3)Cl
Canonical SMILES COC1=CC=CC=C1NC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=CC=C3)Cl

Introduction

Structural Overview

The chemical structure of 2-[4-(3-chlorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2-methoxyphenyl)acetamide can be described as follows:

  • Core Framework: The molecule contains a tetrahydropyrazine ring fused with a diketone moiety (2,3-dioxo group).

  • Substituents:

    • A 3-chlorophenyl group attached to the pyrazine ring.

    • An acetamide group bonded to the nitrogen atom of the pyrazine ring.

    • A methoxyphenyl group attached to the acetamide nitrogen.

This structural arrangement suggests potential bioactivity due to the presence of aromatic systems and functional groups capable of hydrogen bonding and hydrophobic interactions.

Synthesis

The synthesis of this compound likely involves multi-step organic reactions, combining heterocyclic chemistry and functional group transformations. Although specific protocols for this compound were not directly available in the search results, similar compounds are typically synthesized through:

  • Formation of the Pyrazine Core:

    • Starting with a precursor such as ethylenediamine or its derivatives.

    • Cyclization reactions with diketones or carboxylic acids to form the tetrahydropyrazine ring.

  • Functionalization:

    • Introduction of the 3-chlorophenyl group via electrophilic aromatic substitution or coupling reactions.

    • Attachment of the acetamide group by reacting with chloroacetyl chloride or similar reagents in the presence of a base.

  • Final Modifications:

    • Methoxylation of phenolic intermediates using methyl iodide or dimethyl sulfate.

These steps are carried out under controlled conditions to ensure high yields and purity.

Characterization

The identification and confirmation of this compound's structure would involve several analytical techniques:

TechniquePurpose
NMR SpectroscopyDetermines proton (1^1H) and carbon (13^13C) environments in the molecule.
Mass SpectrometryConfirms molecular weight and fragmentation pattern.
IR SpectroscopyIdentifies functional groups (e.g., C=O stretch for ketones and amides).
X-ray CrystallographyProvides detailed information about molecular geometry and crystal packing.

Potential Applications

The structural features of this compound suggest its relevance in medicinal chemistry and material science:

  • Pharmaceutical Potential:

    • The diketone and amide functionalities are common in bioactive molecules, indicating possible applications as enzyme inhibitors or receptor modulators.

    • The chlorophenyl group may contribute to enhanced lipophilicity and biological membrane permeability.

  • Material Science:

    • Heterocyclic compounds with aromatic substituents are often used in organic electronics or as precursors for advanced polymers.

Research Findings on Related Compounds

While specific studies on this compound were not available, related derivatives have shown promising properties:

  • Compounds with similar pyrazine-based frameworks have demonstrated anti-inflammatory and anticancer activities through molecular docking studies .

  • Acetamide derivatives are known for their role as intermediates in drug discovery pipelines .

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